molecular formula C9H20O6Si B3260656 TMS-alpha-D-(+)-Glucose CAS No. 3327-61-5

TMS-alpha-D-(+)-Glucose

Cat. No.: B3260656
CAS No.: 3327-61-5
M. Wt: 252.34 g/mol
InChI Key: HCWAILZFCRLWPS-SYHAXYEDSA-N
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Description

TMS-alpha-D-(+)-Glucose, also known as trimethylsilyl-alpha-D-(+)-glucose, is a derivative of glucose where the hydroxyl groups are protected by trimethylsilyl groups. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMS-alpha-D-(+)-Glucose typically involves the protection of the hydroxyl groups of glucose using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:

Glucose+Trimethylsilyl chlorideBaseThis compound\text{Glucose} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Glucose+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

TMS-alpha-D-(+)-Glucose undergoes various chemical reactions, including:

    Oxidation: The trimethylsilyl groups can be removed, and the resulting glucose can be oxidized to gluconic acid.

    Reduction: Reduction of the protected glucose can yield sorbitol.

    Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like nitric acid or bromine water.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acetic anhydride or benzoyl chloride.

Major Products

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Various protected glucose derivatives.

Scientific Research Applications

TMS-alpha-D-(+)-Glucose is widely used in scientific research due to its stability and solubility. Some applications include:

    Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Utilized in the development of drug delivery systems and as a diagnostic reagent.

    Industry: Applied in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of TMS-alpha-D-(+)-Glucose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the active glucose molecule. This property is particularly useful in multi-step synthetic processes and in the study of carbohydrate chemistry.

Comparison with Similar Compounds

Similar Compounds

    TMS-alpha-D-(+)-Mannose: Similar in structure but derived from mannose instead of glucose.

    TMS-alpha-D-(+)-Xylulose: Another trimethylsilyl-protected sugar, derived from xylulose.

Uniqueness

TMS-alpha-D-(+)-Glucose is unique due to its specific derivation from glucose, which is a widely studied and biologically significant sugar. Its stability and solubility make it particularly valuable in research and industrial applications, where precise control over chemical reactions is required.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWAILZFCRLWPS-SYHAXYEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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